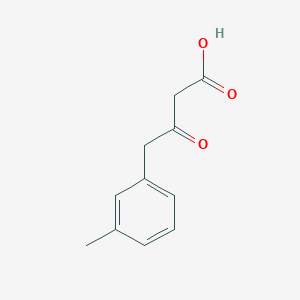

3-Oxo-4-(3-methylphenyl)butanoic acid

Description

3-Oxo-4-(3-methylphenyl)butanoic acid is a β-keto acid derivative characterized by a butanoic acid backbone with a ketone group at the third carbon and a 3-methylphenyl substituent at the fourth carbon. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol (inferred from structural analogs like methyl 3-oxo-4-phenylbutanoate, which shares the same backbone ). The compound’s structure combines aromatic and carboxylic acid functionalities, making it relevant in synthetic organic chemistry and pharmaceutical intermediate synthesis. While direct data on this compound is absent in the provided evidence, its properties can be extrapolated from structurally related compounds (e.g., esters, amides, and substituted phenyl derivatives).

Properties

IUPAC Name |

4-(3-methylphenyl)-3-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDDCUZJSPPHPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-(3-methylphenyl)butanoic acid typically involves a multi-step process. One common method includes the reaction of 3-methylphenylacetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran to form ethyl 4-(3-methylphenyl)-3-oxobutanoate. This intermediate is then hydrolyzed using sodium hydroxide, followed by acidification with diluted hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but is optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(3-methylphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Oxo-4-(3-methylphenyl)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Oxo-4-(3-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the phenyl group can engage in aromatic interactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and property differences between 3-Oxo-4-(3-methylphenyl)butanoic acid and analogous compounds:

Key Comparisons

Functional Group Variations: Carboxylic Acid vs. Ester: The free acid form (target compound) is more polar and acidic than its ester analogs (e.g., methyl or ethyl derivatives ). Esters are typically volatile and hydrolyze to acids under acidic/basic conditions. Amide vs.

Substituent Effects: 3-Methylphenyl vs. Electron-Withdrawing Groups: Compounds like methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate exhibit higher electronegativity due to the CF₃ group, altering reactivity in substitution or condensation reactions.

Ketone Position: 3-Oxo vs. 4-Oxo: 4-Oxo-4-phenylbutanoic acid places the ketone at the terminal carbon, creating a conjugated system with the carboxylic acid. This enhances acidity (pKa ~2-3) compared to non-conjugated β-keto acids (pKa ~3-4).

Applications: Pharmaceutical Intermediates: Compounds like 4-(3-chloro-4-methoxyphenyl)-4-oxobutanoic acid are tailored for drug synthesis, leveraging halogen and methoxy groups for bioactivity. The target compound’s 3-methylphenyl group may similarly influence pharmacokinetics. Analytical Standards: Amide derivatives (e.g., 3-oxo-2-phenylbutanamide ) are used in regulatory testing, highlighting the importance of functional group selection for stability and detection.

Research Findings and Data Gaps

- Synthetic Routes: Ethyl 3-oxo-4-phenylbutanoate is synthesized via Claisen condensation , suggesting analogous methods for the target compound.

- Safety Considerations: While 3-Methyl-2-oxobutanoic acid has documented safety protocols (e.g., handling under ventilation), similar precautions may apply to β-keto acids due to their irritant properties.

- Unanswered Questions : Data on the target compound’s melting point, solubility, and exact acidity are unavailable. Further studies could explore its reactivity in aldol condensations or as a chelating agent.

Biological Activity

3-Oxo-4-(3-methylphenyl)butanoic acid, also known as a derivative of butanoic acid, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a ketone functional group and a phenyl ring, which may contribute to its interactions with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- A ketone group at position 3.

- A methylphenyl substituent at position 4.

- A butanoic acid backbone.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various derivatives related to this compound. The findings indicate significant antibacterial and antifungal activities against a range of pathogens.

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | 0.015 - 0.030 | 0.030 - 0.060 | Staphylococcus aureus |

| Derivative A | 0.004 - 0.030 | 0.008 - 0.060 | Escherichia coli |

| Derivative B | 0.015 | 0.030 | Bacillus cereus |

The compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.015 mg/mL to 0.030 mg/mL , indicating strong activity against Staphylococcus aureus and other Gram-positive bacteria .

The mechanism through which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial growth and replication.

- Membrane Disruption : It can interact with bacterial membranes, leading to increased permeability and cell death.

- DNA/RNA Interference : Potential binding to nucleic acids might disrupt gene expression and replication processes.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring and the butanoic acid moiety significantly influence the biological activity of the compound:

- Substituents on the Phenyl Ring : The presence of electron-donating or withdrawing groups can enhance or diminish antimicrobial potency.

- Chain Length Variations : Alterations in the alkyl chain length can affect lipophilicity and membrane interaction capabilities.

Case Studies

Several case studies have examined the efficacy of this compound in various biological contexts:

- Study on Antibacterial Activity : In a study involving multiple bacterial strains, derivatives of this compound showed superior activity compared to standard antibiotics like ampicillin and streptomycin, highlighting its potential as a lead compound for new antibiotic development .

- Fungal Inhibition Trials : The compound demonstrated significant antifungal activity against common pathogens such as Candida albicans, with MIC values comparable to established antifungal agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.